molecular formula C9H16O2 B1425381 3-Ethoxyspiro[3.3]heptan-1-ol CAS No. 1394041-68-9

3-Ethoxyspiro[3.3]heptan-1-ol

Cat. No. B1425381
M. Wt: 156.22 g/mol
InChI Key: VPFKPALWFRIUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyspiro[3.3]heptan-1-ol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for 3-Ethoxyspiro[3.3]heptan-1-ol is 1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Ethoxyspiro[3.3]heptan-1-ol has a molecular weight of 156.22 g/mol . The density and boiling point of this compound are not available in the sources I found.

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .
  • Methods of Application or Experimental Procedures : The process involves initial nucleophilic addition to the cyclopropanone formed in situ. The resulting 1-bicyclobutylcyclopropanol intermediate is prone to a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .
  • Results or Outcomes : The process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .
  • Methods of Application or Experimental Procedures : The process involves initial nucleophilic addition to the cyclopropanone formed in situ. The resulting 1-bicyclobutylcyclopropanol intermediate is prone to a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .
  • Results or Outcomes : The process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .
  • Methods of Application or Experimental Procedures : The process involves initial nucleophilic addition to the cyclopropanone formed in situ. The resulting 1-bicyclobutylcyclopropanol intermediate is prone to a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .
  • Results or Outcomes : The process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

properties

IUPAC Name

3-ethoxyspiro[3.3]heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFKPALWFRIUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.3]heptan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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